Thalidomide-Piperazine-PEG2-NH2
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Overview
Description
Thalidomide-Piperazine-PEG2-NH2 is a synthetic compound that combines a cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-Piperazine-PEG2-NH2 is synthesized by conjugating a thalidomide-based cereblon ligand with a piperazine-PEG2 linker . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the linker, followed by their conjugation under specific reaction conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and biological activity .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-Piperazine-PEG2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-Piperazine-PEG2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool in chemical biology to study protein degradation and interactions.
Biology: Employed in cellular and molecular biology research to investigate the ubiquitin-proteasome system and protein turnover.
Medicine: Explored for its potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of novel PROTACs for drug discovery and development.
Mechanism of Action
Thalidomide-Piperazine-PEG2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-Piperazine-PEG1-NH2: Another PROTAC compound with a similar structure but a different linker length.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
Thalidomide-Piperazine-PEG2-NH2 is unique due to its specific linker length and its ability to selectively degrade target proteins through the ubiquitin-proteasome system . This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C23H31N5O6 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N5O6/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30/h1-2,15,19H,3-14,24H2,(H,25,29,30) |
InChI Key |
VSAGRWITOVAPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN |
Origin of Product |
United States |
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